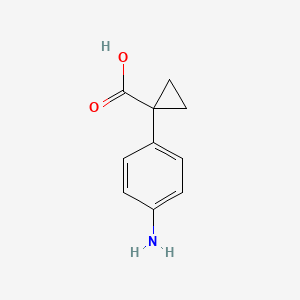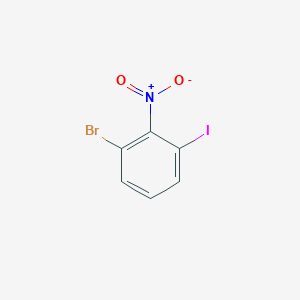
1-Bromo-3-iodo-2-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-iodo-2-nitrobenzene is a chemical compound with the molecular formula C6H3BrINO2 . It has an average mass of 327.902 Da and a monoisotopic mass of 326.839172 Da .
Synthesis Analysis
The synthesis of such compounds often involves electrophilic aromatic substitution reactions . For instance, the nitration of aromatic compounds like benzene can be achieved in the liquid phase . Direct nitration of a substituted benzene, where the substituent is electron-withdrawing (like NO2), generally produces the 1,3-isomer .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a bromo group, an iodo group, and a nitro group .Chemical Reactions Analysis
Nitro compounds like this compound can undergo various reactions. For example, they can participate in electrophilic aromatic substitution reactions . Additionally, 1-Bromo-2-nitrobenzene can undergo palladium-mediated Ullmann cross-coupling reactions with a range of β-halo-enals, -enones, or -esters to afford the corresponding β-aryl derivatives .Physical And Chemical Properties Analysis
This compound has a density of 2.3±0.1 g/cm³, a boiling point of 324.9±27.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . Its molar refractivity is 53.4±0.3 cm³, and it has a polar surface area of 46 Ų .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
1-Bromo-3-iodo-2-nitrobenzene has been explored in various synthetic and chemical reaction studies. For instance, it has been used in ring halogenation reactions. Bovonsombat and Mcnelis (1993) demonstrated the use of [Hydroxy(tosyloxy)iodo]benzene as an effective catalyst in the halogenation of polyalkylbenzenes, leading to the production of mixed halogenated compounds like 2-bromo-4-iodo-1,3,5-trimethylbenzene in high yield (Bovonsombat & Mcnelis, 1993). Additionally, Banwell et al. (2004) reported the synthesis of quinolines, 2-quinolones, phenanthridines, and 6(5H)-phenanthridinones via palladium[0]-mediated Ullmann cross-coupling of 1-bromo-2-nitrobenzene with beta-halo-enals, -enones, or -esters (Banwell et al., 2004).
Electochemistry and Spectroscopy
The electrochemical behavior and spectral properties of halonitrobenzenes, including this compound, have been a subject of research. Kitagawa et al. (1963) studied the voltammetry and electron paramagnetic resonance (EPR) spectra of halonitrobenzene anion radicals, contributing to a deeper understanding of their electrochemical properties (Kitagawa et al., 1963).
Structural Analysis
Structural analysis is another application area. Mroz et al. (2020) conducted anisotropic displacement parameters calculations and X-ray diffraction experiments on 1-(halomethyl)-3-nitrobenzene compounds, including the bromo variant, offering insights into their crystal structures (Mroz et al., 2020).
Nonlinear Optical Properties
The potential of this compound in nonlinear optical applications has been explored. For instance, Kumar et al. (2016) studied the nonlinear optical properties of 1-Iodo-3-Nitrobenzene, which can provide insights into similar compounds like this compound (Kumar et al., 2016).
Environmental and Sensing Applications
In the context of environmental and sensing applications, Vinoth et al. (2020) described the use of a zinc stannate-graphitic carbon nitride nanocomposite for the electrochemical sensing of nitrobenzene, which may have implications for detecting compounds like this compound (Vinoth et al., 2020).
Wirkmechanismus
Target of Action
The primary target of 1-Bromo-3-iodo-2-nitrobenzene is the benzene ring in organic compounds . The benzene ring is a key component in many organic compounds and plays a crucial role in their chemical reactions .
Mode of Action
This compound interacts with its target through a process known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathway affected by this compound is the synthesis of benzene derivatives . This compound can undergo electrophilic aromatic substitution, which is a key reaction in the synthesis of various benzene derivatives .
Pharmacokinetics
Factors such as molecular weight, solubility, and stability would play a role in these processes .
Result of Action
The result of the action of this compound is the formation of a substituted benzene ring . This can lead to the synthesis of various benzene derivatives, which have a wide range of applications in organic chemistry .
Safety and Hazards
Zukünftige Richtungen
The future directions of research on 1-Bromo-3-iodo-2-nitrobenzene could involve exploring its potential applications in various chemical reactions, such as palladium-mediated Ullmann cross-coupling reactions . Additionally, further studies could investigate its physical and chemical properties, as well as safety measures for its handling and disposal .
Biochemische Analyse
Biochemical Properties
1-Bromo-3-iodo-2-nitrobenzene plays a significant role in biochemical reactions, particularly in electrophilic aromatic substitution reactions. It interacts with enzymes and proteins that facilitate these reactions. For instance, it can act as a substrate for enzymes involved in halogenation and nitration processes. The nitro group in this compound is an electron-withdrawing group, which makes the aromatic ring more susceptible to nucleophilic attack. This property is crucial for its interaction with various biomolecules, including enzymes that catalyze electrophilic aromatic substitution reactions .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins and enzymes can lead to changes in the phosphorylation state of signaling molecules, thereby affecting downstream signaling pathways. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The bromine and iodine atoms in the compound can form halogen bonds with amino acid residues in proteins, leading to enzyme inhibition or activation. The nitro group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the binding of the compound to its target proteins. These interactions can result in changes in enzyme activity and gene expression, ultimately affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and exposure to light. Over time, this compound may undergo degradation, leading to the formation of by-products that can have different biochemical properties. Long-term studies in in vitro and in vivo settings have shown that the compound can have sustained effects on cellular function, including prolonged changes in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression. Toxic or adverse effects may be observed at high doses, including cytotoxicity and disruption of normal cellular processes. Threshold effects have been noted, where a certain dosage level is required to elicit a measurable biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes can catalyze the oxidation and reduction of the compound, leading to the formation of metabolites with different biochemical properties. The compound can also interact with cofactors such as NADPH and FAD, which are essential for the activity of certain enzymes involved in its metabolism. These interactions can affect metabolic flux and the levels of metabolites in cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins and be transported to specific cellular compartments. The localization and accumulation of this compound within cells can influence its biochemical activity and interactions with other biomolecules .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. This localization can affect the compound’s activity and function, as it may interact with different sets of biomolecules in each compartment. For example, in the nucleus, this compound may interact with transcription factors and influence gene expression, while in the mitochondria, it may affect cellular respiration and energy production .
Eigenschaften
IUPAC Name |
1-bromo-3-iodo-2-nitrobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrINO2/c7-4-2-1-3-5(8)6(4)9(10)11/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXDVNRQFNSTCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)[N+](=O)[O-])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrINO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.90 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

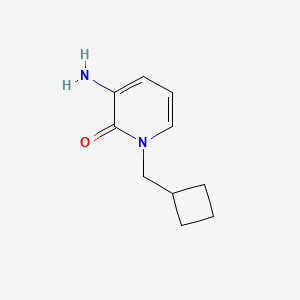

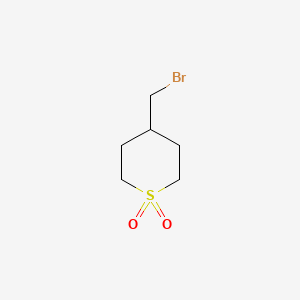


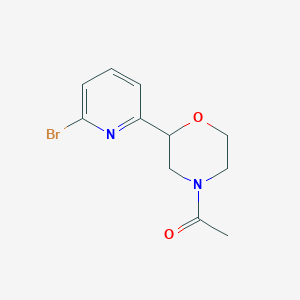
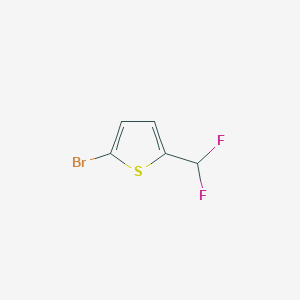
![tert-butyl N-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}carbamate](/img/structure/B1376209.png)
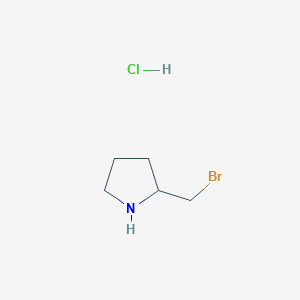
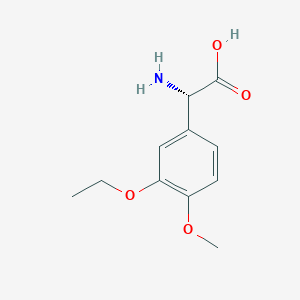
![Benzyl 3-oxo-2,5,6,8-tetrahydroimidazo[1,5-a]pyrazine-7(3H)-carboxylate](/img/structure/B1376214.png)
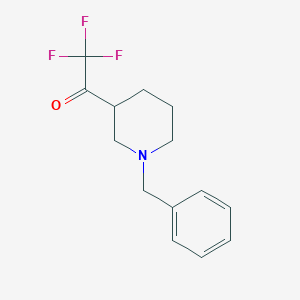
![3-[2-(Dimethylamino)ethoxy]aniline hydrochloride](/img/structure/B1376219.png)
